Ultra-High Selectivity AKR1B10 Inhibition via 3-(4-Hydroxy-2-methoxyphenyl)acrylic Acid Scaffold
A derivative of this compound, 3-(4-hydroxy-2-methoxyphenyl)acrylic acid 3-(3-hydroxyphenyl)propyl ester (10c), exhibits exceptional potency and selectivity for the cancer target AKR1B10, which is directly attributed to the core 2-methoxy-4-hydroxycinnamic acid scaffold [1]. This contrasts with the commonly used ferulic acid scaffold, which has not been reported to yield inhibitors with this level of selectivity.
| Evidence Dimension | Inhibitory potency and selectivity for AKR1B10 over AKR1B1 |
|---|---|
| Target Compound Data | Ki = 2.6 nM, with 790-fold selectivity for AKR1B10 |
| Comparator Or Baseline | Parent compound caffeic acid phenethyl ester (CAPE) scaffold; other analogs in the study showed lower potency and selectivity |
| Quantified Difference | 790-fold selectivity; Ki in the low nanomolar range |
| Conditions | In vitro enzyme inhibition assay using recombinant human AKR1B10 and AKR1B1 |
Why This Matters
This demonstrates that the 2-methoxy-4-hydroxycinnamic acid core is a privileged scaffold for achieving high target selectivity, a critical parameter for chemical probe development and therapeutic lead optimization, making it a strategic procurement choice over other cinnamic acid building blocks.
- [1] Endo, S., et al. (2012). Design, synthesis and evaluation of caffeic acid phenethyl ester-based inhibitors targeting a selectivity pocket in the active site of human aldo–keto reductase 1B10. European Journal of Medicinal Chemistry, 48, 266-277. View Source
